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Compound of Interest

Compound Name: 1,1,1-Trinitropropane

Cat. No.: B15490958 Get Quote

Disclaimer: Experimental data on the detonation properties of 1,1,1-Trinitropropane is not

readily available in the public domain. The following application notes and protocols are based

on general methodologies for characterizing explosive materials and computational predictions

for compounds of this nature. Researchers should exercise extreme caution and adhere to all

laboratory safety protocols when handling energetic materials.

Introduction
1,1,1-Trinitropropane is a nitroalkane with the chemical formula C₃H₅N₃O₆. Its structure,

featuring three nitro groups on a single carbon atom, suggests it is an energetic material. A

comprehensive understanding of its detonation properties is crucial for safety, handling, and

potential applications. This document outlines the standard experimental and computational

protocols for evaluating key detonation parameters such as detonation velocity, detonation

pressure, and sensitivity to mechanical stimuli.

Chemical and Physical Properties of 1,1,1-
Trinitropropane
While experimental detonation properties are scarce, some basic chemical information for

1,1,1-Trinitropropane is available from chemical databases.
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Property Value Source

IUPAC Name 1,1,1-trinitropropane [1]

Molecular Formula C₃H₅N₃O₆ [1]

Molecular Weight 179.09 g/mol [1]

SMILES
CCC(C(N(=O)=O)

(N(=O)=O)N(=O)=O)
[1]

InChIKey
WFNMEOVAYOYUJO-

UHFFFAOYSA-N
[1]

CAS Number 5437-63-8 [1]

Protocols for Determination of Detonation
Properties
The following are generalized experimental protocols for determining the detonation properties

of energetic materials.

The synthesis of polynitroalkanes can be challenging. An attempted synthesis of the related

isomer, 1,2,3-trinitropropane, by reacting 1,2,3-tribromopropane with silver nitrite resulted in

pyrolytic decomposition at elevated temperatures, indicating the potential instability of such

compounds during synthesis[2]. A potential synthetic route to 1,1,1-trinitropropane could

involve the nitration of a suitable propane precursor. However, specific, validated synthesis

protocols for 1,1,1-trinitropropane are not readily found in open literature. A generalized

approach for the synthesis of a similar compound, 1,1,1-trimethylolpropane trinitrate, involves

the nitration of the parent alcohol with 98% nitric acid at a controlled temperature[3].

The detonation velocity is the speed at which the detonation wave propagates through the

explosive.

Methodology: D'Autriche Method

A cylindrical charge of the explosive of a known diameter and density is prepared.

Two detonators are placed at each end of the charge.
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A detonating cord of a known detonation velocity is inserted into two points along the length

of the explosive charge at a precisely measured distance.

The other ends of the two pieces of detonating cord are brought together to a witness plate

(e.g., a lead or steel plate).

One of the main detonators is initiated.

The detonation wave in the explosive charge will initiate the two lengths of detonating cord at

different times, proportional to the distance between them.

The two detonation waves in the cords will meet at a specific point on the witness plate,

creating a distinct mark.

The position of this mark relative to the center of the witness plate is used to calculate the

time difference of initiation of the two cords.

The detonation velocity (D) is then calculated using the formula: D = (L * V) / (2 * X), where L

is the distance between the two insertion points on the explosive charge, V is the known

detonation velocity of the detonating cord, and X is the distance from the center of the

witness plate to the impact mark.

Detonation pressure is the pressure of the shock wave at the detonation front.

Methodology: Underwater Explosion Test

A spherical or cylindrical charge of the explosive of known mass and density is suspended in

a large tank of water.

Pressure transducers are placed at known distances from the charge.

The explosive charge is detonated.

The pressure transducers record the pressure-time history of the shock wave propagating

through the water.

The peak pressure and other shock wave parameters are measured.
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The detonation pressure can be calculated from the shock wave data using hydrodynamic

equations.

Impact sensitivity measures the ease of initiation of an explosive by impact.

Methodology: Drop Weight Impact Test (e.g., Bruceton Method)

A small, precisely weighed sample of the explosive is placed on an anvil.

A standard weight is dropped from a known height onto a striker that is in contact with the

sample.

A series of tests are conducted at various drop heights.

The "go" (explosion) or "no-go" (no explosion) result for each test is recorded.

The Bruceton "up-and-down" method is often used, where the height for the next test is

decreased after a "go" and increased after a "no-go" by a constant increment.

The results are statistically analyzed to determine the height at which there is a 50%

probability of initiation (H₅₀). A lower H₅₀ value indicates a more sensitive explosive.

Friction sensitivity measures the ease of initiation of an explosive by frictional forces.

Methodology: BAM Friction Test

A small sample of the explosive is spread on a porcelain plate.

A porcelain peg is placed on the sample.

A weighted lever arm applies a known load to the peg.

The porcelain plate is moved back and forth under the stationary peg.

Tests are conducted with increasing loads until an ignition (explosion, flame, or smoke) is

observed.
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The friction sensitivity is reported as the smallest load at which an ignition occurs in a

specified number of trials.

Computational Prediction of Detonation Properties
Due to the hazards and costs associated with experimental testing, computational methods are

often used to predict the detonation properties of new energetic materials.

The Kamlet-Jacobs (K-J) equations are a set of empirical formulas used to estimate the

detonation velocity and pressure of C-H-N-O explosives[4][5]. These equations require the

explosive's elemental composition, heat of formation, and loading density as inputs.

Detonation Velocity (D): D = 1.01 * (N * M̄ ^0.5 * Q^0.5)^0.5 * (1 + 1.30 * ρ)

Detonation Pressure (P): P = 1.558 * ρ² * N * M̄ ^0.5 * Q^0.5

Where:

N = moles of gaseous detonation products per gram of explosive

M̄  = average molecular weight of the gaseous products

Q = heat of detonation (in cal/g)

ρ = loading density of the explosive (in g/cm³)

Specialized software packages are used for more sophisticated predictions of detonation

properties. These programs often use thermochemical codes based on equations of state to

model the behavior of detonation products. A commonly used program is EXPLO5[6][7]. These

tools can provide more accurate predictions of detonation parameters.

Predicted Detonation Properties of 1,1,1-Trinitropropane (Illustrative)

The following table provides illustrative predicted values for 1,1,1-Trinitropropane based on

computational methods. These are not experimental values. The density is a crucial input and

is often estimated based on the molecular structure if an experimental value is unavailable.
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Property
Predicted Value
(Illustrative)

Method

Density (ρ) ~1.5 - 1.6 g/cm³ Group contribution methods

Heat of Formation (ΔHf) Quantum chemical calculations

Detonation Velocity (D) ~7,000 - 8,000 m/s Kamlet-Jacobs / EXPLO5

Detonation Pressure (P) ~20 - 25 GPa Kamlet-Jacobs / EXPLO5

Visualizations
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General Experimental Workflow for Characterizing Energetic Materials

Synthesis of Compound

Purification and Characterization
(NMR, IR, Elemental Analysis)

Impact Sensitivity
(Drop Weight Test)

Friction Sensitivity
(BAM Friction Test)

Electrostatic Discharge (ESD)
Sensitivity Density MeasurementThermal Stability

(DSC/TGA)

Detonation Velocity
(e.g., D'Autriche Method)

Detonation Pressure
(e.g., Underwater Test)

Molecular Structure
and Composition

Calculate Heat of Formation

Kamlet-Jacobs / EXPLO5
Calculation

Predicted Detonation
Properties

Structure-Property Relationships in Nitroalkane Explosives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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